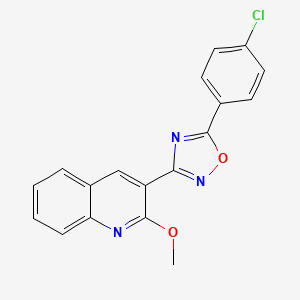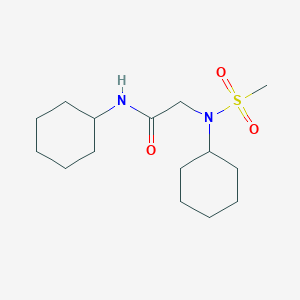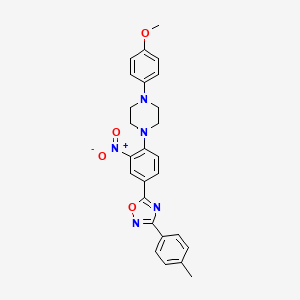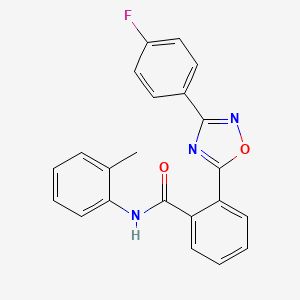
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide, also known as FTOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has been studied extensively for its potential applications in various scientific research fields. One of the primary areas of research is in the development of fluorescent probes for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a promising candidate for the development of copper-specific fluorescent probes.
Additionally, this compound has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
作用機序
The mechanism of action of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of copper-dependent enzymes involved in cancer cell growth. This compound has been shown to selectively bind to copper ions, which are required for the activity of these enzymes. By inhibiting their activity, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, it has been shown to have antioxidant and anti-inflammatory effects. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is its selectivity for copper ions, which makes it a promising candidate for the development of copper-specific fluorescent probes. Additionally, its anticancer properties make it a potential candidate for the development of anticancer drugs.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research involving 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide. One area of research is in the development of new fluorescent probes for the detection of copper ions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research and the treatment of neurodegenerative diseases. Finally, there is potential for the development of new synthetic methods for this compound that could improve its solubility and other properties.
合成法
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzamide with o-toluidine, followed by the reaction of the resulting product with 4-fluorophenylhydrazine. The final step involves the reaction of the intermediate product with a coupling agent to form this compound.
特性
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c1-14-6-2-5-9-19(14)24-21(27)17-7-3-4-8-18(17)22-25-20(26-28-22)15-10-12-16(23)13-11-15/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAIEVSYMJSDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

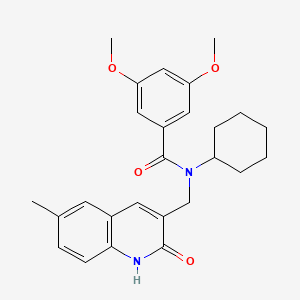
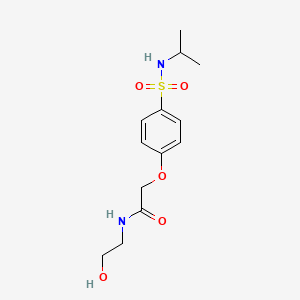
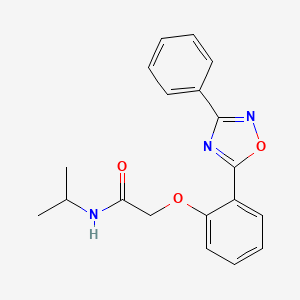
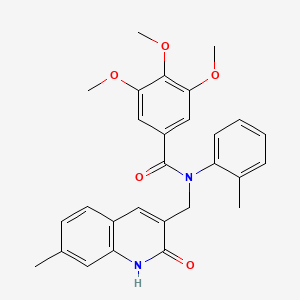

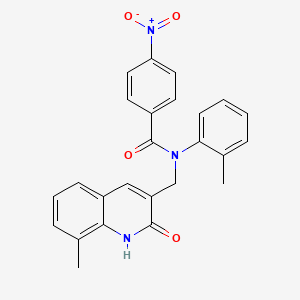
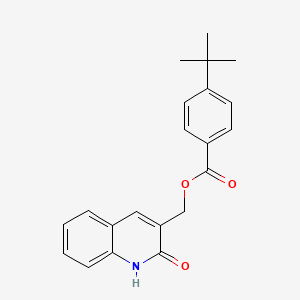
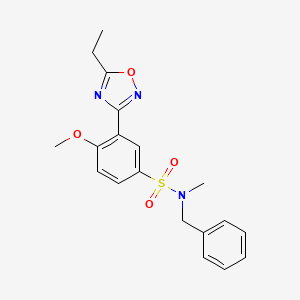
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
